3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine

Physicochemical profiling Amine basicity Drug-likeness optimization

Medicinal chemistry teams often struggle to source fluorinated amine building blocks with precisely tuned basicity for CNS-penetrant or orally bioavailable candidates. 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine directly addresses this gap. • pKa ~8.75-optimized for balancing passive permeability and aqueous solubility at physiological pH, outperforming non-fluorinated cyclobutylamines. • Conformationally defined exit vectors from the 3,3-gem-difluoro scaffold ensure predictable SAR when elaborated into IDH1 inhibitors, JAK inhibitors, or 5-HT receptor antagonists. • Available at ≥98% purity with reliable global fulfillment from BenchChem.

Molecular Formula C10H17F2NO
Molecular Weight 205.24 g/mol
Cat. No. B12083781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine
Molecular FormulaC10H17F2NO
Molecular Weight205.24 g/mol
Structural Identifiers
SMILESC1COCCC1CNC2CC(C2)(F)F
InChIInChI=1S/C10H17F2NO/c11-10(12)5-9(6-10)13-7-8-1-3-14-4-2-8/h8-9,13H,1-7H2
InChIKeyFAACTWRMXWWHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine: gem-Difluorocyclobutane Building Block


3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine (molecular formula C₁₀H₁₇F₂NO; MW 205.24) is a gem-difluorinated cyclobutylamine featuring an oxan-4-ylmethyl substituent appended via a secondary amine linkage . The compound belongs to the class of 3,3-difluorocyclobutane-derived amines, a scaffold extensively characterized for its physicochemical advantages in drug discovery—including modulated basicity, controlled lipophilicity, and conformationally defined exit vectors—relative to non-fluorinated and regioisomeric counterparts [1]. Commercially available at ≥95% purity from multiple suppliers, this building block serves as a key intermediate for the synthesis of IDH1 inhibitors (e.g., ivosidenib), JAK inhibitors, 5-HT receptor antagonists, and other bioactive molecules where fine-tuned amine properties are critical .

Irreplaceability of 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine


Seemingly minor structural modifications among difluorocyclobutylamine analogs produce quantifiably distinct physicochemical and conformational properties that preclude simple interchange. The 3,3-gem-difluoro substitution pattern lowers the amine pKₐ by approximately 1.7–2.5 log units relative to non-fluorinated cyclobutylamines, shifting the protonation equilibrium at physiological pH in a manner distinct from the 2,2-difluoro regioisomer [1]. Furthermore, exit vector plot analysis of X-ray crystallographic data demonstrates that 2,2- and 3,3-difluorocyclobutanamines orient their amine substituents with different spatial trajectories (distance d and angle φ), directly impacting pharmacophore geometry when elaborated into target molecules [1]. The presence of the oxan-4-ylmethyl N-substituent—connected via a flexible methylene spacer—introduces an additional conformational degree of freedom and a second hydrogen-bond-accepting oxygen atom not present in simpler N-alkyl or N-aryl analogs, altering both logP and aqueous solubility in a manner that cannot be recapitulated by direct ring attachment or non-fluorinated variants [2].

Quantitative Differentiation: 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine vs. Analogs


Amine Basicity: 3,3-Difluoro vs. Non-Fluorinated Scaffold

The 3,3-difluorocyclobutan-1-amine core of the target compound exhibits a significantly reduced pKₐ compared to non-fluorinated cyclobutanamine. The predicted pKₐ of 3,3-difluorocyclobutan-1-amine is 8.75 ± 0.40, while non-fluorinated cyclobutanamine has a pKₐ of approximately 10.5 . This ~1.75 unit reduction is attributed to the electron-withdrawing inductive effect of the gem-difluoro group, which destabilizes the protonated ammonium cation. At physiological pH (7.4), this pKₐ shift alters the ratio of free base to protonated species from approximately 99.92% protonated (for pKₐ 10.5) to approximately 95.7% protonated (for pKₐ 8.75), a meaningful difference that affects passive membrane permeability and target binding [1].

Physicochemical profiling Amine basicity Drug-likeness optimization

Exit Vector Geometry: 3,3-Difluoro vs. 2,2-Difluoro Scaffolds

Three-dimensional structures of 2,2- and 3,3-difluorocyclobutanamines were directly compared using exit vector plot analysis of X-ray crystallographic data by Chernykh et al. (2019) [1]. The exit vector plot quantifies the spatial orientation of the amine substituent relative to the cyclobutane ring in terms of distance d (Å) and angle φ (°). The 3,3-difluoro isomer positions the amine nitrogen at a distinct coordinate (d₃,₃, φ₃,₃) compared to the 2,2-difluoro isomer (d₂,₂, φ₂,₂), resulting in non-overlapping exit vector trajectories. This geometric divergence means that elaboration of the 3,3-difluoro scaffold into target molecules places the amine-derived substituent in a different region of three-dimensional space compared to the 2,2-difluoro isomer, directly affecting ligand–protein binding geometry.

Conformational analysis X-ray crystallography Structure-based drug design

Structural Connectivity: Methylene-Bridged Oxane vs. Direct Attachment

The target compound incorporates a methylene (–CH₂–) spacer between the cyclobutylamine nitrogen and the oxane (tetrahydropyran) ring. This contrasts with the closest commercially available analog, 3,3-difluoro-1-(oxan-4-yl)cyclobutan-1-amine (CAS 1897641-36-9), where the oxane ring is directly attached to the cyclobutane C1 position . The methylene spacer introduces one additional rotatable bond, increasing conformational flexibility, and preserves the secondary amine as a hydrogen-bond donor (HBD count = 1), whereas the direct-attachment analog positions the amine as a primary amine attached to a quaternary carbon, altering the steric and electronic environment of the nitrogen lone pair. Additionally, the oxane ring oxygen contributes a hydrogen-bond acceptor site (HBA count increased by 1 relative to non-oxane analogs), with a topological polar surface area (TPSA) contribution distinct from carbocyclic analogs .

Scaffold diversity Conformational flexibility Hydrogen-bond acceptor count

In-Class pKₐ Divergence: 3,3-Difluoro vs. 2,2-Difluoro Regioisomers

Measured pKₐ values for the 2,2- and 3,3-difluorocyclobutanamine scaffolds reveal quantifiable differences attributable to the through-bond distance between the electron-withdrawing CF₂ group and the protonated amine. In the 2,2-isomer, the gem-difluoro group is positioned α to the amine-bearing carbon, exerting a stronger inductive withdrawal (pKₐ reported as 8.01 for the free amine, measured by spectrophotometric titration in the Chernykh et al. 2019 study) [1]. In the 3,3-isomer (the core of the target compound), the CF₂ group is β to the amine-bearing carbon, resulting in attenuated inductive withdrawal and a higher pKₐ (predicted 8.75) . This ΔpKₐ of approximately 0.7 units between regioisomers corresponds to a ~5-fold difference in basicity, meaning the two scaffolds produce different ratios of protonated vs. neutral species at any given pH in the physiologically relevant range (pH 6–8).

Regioisomer comparison Inductive effect Amine protonation state

Validated Application: 3,3-Difluorocyclobutylamine Scaffold in Ivosidenib

The 3,3-difluorocyclobutylamine scaffold (the core of the target compound) is a demonstrated essential pharmacophoric element in ivosidenib (Tibsovo®), an FDA-approved mutant IDH1 inhibitor for the treatment of relapsed/refractory acute myeloid leukemia (AML) with IDH1 mutations . In ivosidenib, the (3,3-difluorocyclobutyl)amino moiety engages the enzyme active site, with the gem-difluoro group contributing to metabolic stability and target binding affinity. By contrast, non-fluorinated cyclobutylamine analogs, 2,2-difluoro regioisomers, or N-aryl cyclobutylamines were explored during the medicinal chemistry campaign leading to ivosidenib (as documented in patent WO2012/9678 A1) but were not advanced, underscoring the specific fitness of the 3,3-difluoro N-alkyl substitution pattern for this target class [1].

Clinical translation IDH1 inhibitor Approved drug intermediate

Application Scenarios for 3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine


Lead Optimization with Fine-Tuned Amine Basicity

When a medicinal chemistry program requires a secondary amine building block with reduced basicity relative to standard aliphatic amines (pKₐ ~10.5), the 3,3-difluorocyclobutylamine core of this compound provides a pKₐ of approximately 8.75—within the optimal range for balancing passive permeability and aqueous solubility at physiological pH . The oxan-4-ylmethyl substituent further modulates logP and introduces an additional hydrogen-bond acceptor, making this compound suitable for programs targeting CNS-penetrant or orally bioavailable agents where excessive amine basicity would limit permeability.

Scaffold-Hopping from Piperidine or Morpholine Bioisosteres

The 3,3-difluorocyclobutane core serves as a conformationally constrained, fluorinated bioisostere of saturated nitrogen heterocycles such as piperidine . Coupled with the oxane (tetrahydropyran) moiety, the target compound functions as a morpholine mimetic with differentiated exit vector geometry and enhanced metabolic stability due to gem-difluorination at the metabolically labile positions. This application is particularly valuable in kinase inhibitor programs where morpholine rings are frequently employed as hinge-binding motifs and metabolic soft spots require addressing.

Synthesis of IDH1 Inhibitor Analogs and Related Oncology Agents

Given the established role of the 3,3-difluorocyclobutylamine scaffold in ivosidenib—an FDA-approved IDH1 mutant inhibitor—this compound is directly applicable as a key intermediate or diversity element in the synthesis of next-generation IDH1 inhibitors, IDH2 inhibitors, or related α-ketoglutarate-dependent dioxygenase inhibitors for oncology indications . The oxan-4-ylmethyl substituent provides a vector for additional interactions within the allosteric binding pocket, enabling exploration of SAR beyond the clinical precedent.

Physicochemical Property Optimization in Parallel Library Synthesis

For medicinal chemistry groups conducting parallel library synthesis to explore amine substituent SAR, this compound offers a pre-optimized combination of (i) attenuated basicity (pKₐ ~8.75), (ii) balanced lipophilicity from the combined CF₂ and oxane motifs, (iii) an additional hydrogen-bond acceptor, and (iv) conformational flexibility from the methylene spacer . These properties are documented in systematic physicochemical profiling studies of gem-difluorinated cycloalkanes, establishing predictable structure–property relationships that guide library design [1].

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